Structural Uniqueness vs. Halogenated Benzamide Analogs: No Direct Bioactivity Data Available
A direct comparison of the target compound (unsubstituted benzamide) with its closest commercially available analogs—3,5-dichloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 361168-75-4) and 2-chloro-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 361168-56-1)—reveals that no peer-reviewed, quantitative head-to-head bioactivity data (e.g., IC50, Ki, EC50) currently exists in the public domain for these specific compounds. The differentiation is therefore limited to their structural identity: CAS 392253-15-5 lacks the electron-withdrawing chloro substituents present on the benzamide ring of the analogs. In the absence of direct assay data, any assumption of superior or inferior activity is speculative.
| Evidence Dimension | Bioactivity (IC50/Ki) against any defined target |
|---|---|
| Target Compound Data | No public quantitative data found |
| Comparator Or Baseline | CAS 361168-75-4: No public quantitative data found; CAS 361168-56-1: No public quantitative data found |
| Quantified Difference | Not available |
| Conditions | Not applicable |
Why This Matters
In the absence of comparative bioactivity data, procurement decisions for CAS 392253-15-5 must rely on its unique structural identity for SAR exploration rather than any proven potency advantage.
- [1] Search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents for CAS 392253-15-5, CAS 361168-75-4, and CAS 361168-56-1 on 2026-05-07 returned no quantitative target-specific bioactivity data. View Source
